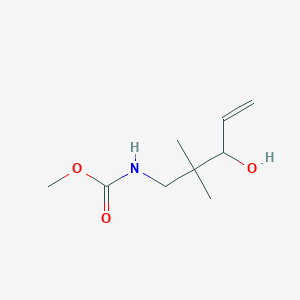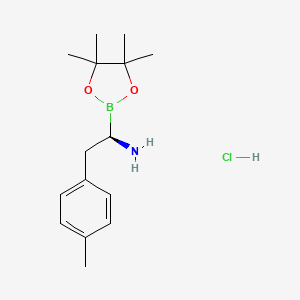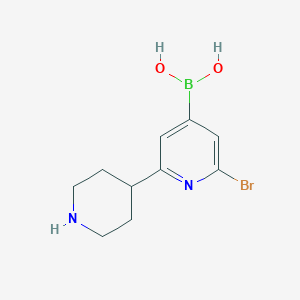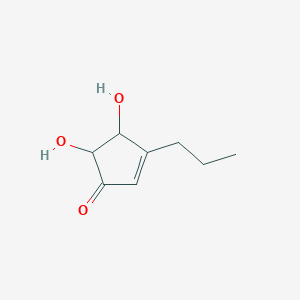
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate is an organic compound with a complex structure that includes a carbamate group, a hydroxyl group, and a double bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate typically involves multiple steps. One common method includes the reaction of 3-hydroxy-2,2-dimethylpent-4-en-1-ol with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include room temperature and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method can improve yield and reduce reaction time.
化学反应分析
Types of Reactions
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Reagents like SOCl₂ (Thionyl chloride) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学研究应用
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Used in the production of polymers and other materials due to its reactive functional groups.
作用机制
The mechanism of action of Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzyme from catalyzing its reaction. The pathways involved can include inhibition of metabolic pathways or signaling pathways in cells.
相似化合物的比较
Similar Compounds
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA): A synthetic cannabinoid with a similar structural motif.
4-hydroxy-3-methylbut-2-en-1-yl diphosphate: Another compound with a similar hydroxyl and double bond structure.
Uniqueness
Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
属性
CAS 编号 |
101926-93-6 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC 名称 |
methyl N-(3-hydroxy-2,2-dimethylpent-4-enyl)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-5-7(11)9(2,3)6-10-8(12)13-4/h5,7,11H,1,6H2,2-4H3,(H,10,12) |
InChI 键 |
VWHARZLBCUCSMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CNC(=O)OC)C(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene](/img/structure/B14083424.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083427.png)



![N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14083447.png)


![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)

![(1S,4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione](/img/structure/B14083482.png)
